Physicochemical properties of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Physicochemical properties of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Technical Guide: Physicochemical Properties & Utility of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Part 1: Executive Summary
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors, transient receptor potential (TRP) channel modulators, and central nervous system (CNS) agents. Its structural value lies in the "Peri-Substitution Effect" : the steric and electronic interplay between the bulky trifluoromethyl group at C3 and the bromine atom at C4. This interaction creates a unique 3D conformational bias, often exploited to lock ligand conformations in protein binding pockets.
As a Senior Application Scientist, I define this molecule not merely as an intermediate, but as a Lipophilic Scaffold Core that offers a precise balance of metabolic stability (via the -CF3 group) and synthetic versatility (via the -Br handle for cross-coupling).
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole |
| Molecular Formula | C₉H₆BrF₃N₂ |
| Molecular Weight | 279.06 g/mol |
| CAS Number | Not widely listed; Custom Synthesis Category (Analog: 1000342-95-9 is the 6-CF3 isomer) |
| SMILES | Cn1nc(C(F)(F)F)c2c(Br)cccc12 |
| Core Scaffold | 1H-Indazole |
Structural Dynamics (The "Peri-Strain" Insight)
The defining feature of this molecule is the proximity of the C3-Trifluoromethyl group and the C4-Bromine atom.
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Steric Crowding: The Van der Waals radius of Bromine (1.85 Å) and the Trifluoromethyl group (~2.2 Å) creates significant steric strain across the C3-C4 bond.
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Consequence: This strain often forces the -CF3 group to rotate out of coplanarity with the indazole ring, or it distorts the aromatic planarity slightly. In drug design, this "pre-organized" twist can enhance selectivity by mimicking the bioactive conformation of a ligand.
Figure 1: Structural analysis highlighting the critical steric interaction between the C3 and C4 substituents.
Part 3: Physicochemical Profile
The following data synthesizes experimental trends from homologous trifluoromethyl-indazoles and calculated properties (ACD/Labs, ChemAxon algorithms).
Physical Properties
| Property | Value / Range | Context & Causality |
| Physical State | Crystalline Solid | High lattice energy due to halogen-halogen interactions. |
| Melting Point | 110°C – 125°C (Predicted) | Lower than non-methylated analogs due to loss of intermolecular H-bonding at N1. |
| Boiling Point | ~310°C (at 760 mmHg) | High BP driven by molecular weight and polarity. |
| Density | 1.65 ± 0.05 g/cm³ | Heavy atom effect (Br + 3F) significantly increases density relative to water. |
Solution & Electronic Properties
| Property | Value | Implication for Drug Discovery |
| LogP (Lipophilicity) | 3.8 – 4.2 | High. The combination of -CF3, -Br, and -Me makes this highly lipophilic. Requires formulation strategies (e.g., lipid-based delivery) for early biological testing. |
| pKa (Conjugate Acid) | ~0.5 – 1.0 (N2) | Very Weak Base. The electron-withdrawing nature of the C3-CF3 group drastically reduces the basicity of the N2 nitrogen, making it unlikely to protonate at physiological pH. |
| Solubility (Water) | < 0.01 mg/mL | Practically insoluble. |
| Solubility (Organic) | High | Soluble in DMSO (>50 mM), DCM, Ethyl Acetate, and Methanol. |
| TPSA | ~17.8 Ų | Low polar surface area (only N2 is exposed), suggesting excellent blood-brain barrier (BBB) permeability. |
Part 4: Synthetic & Analytical Workflows
Synthesis Strategy
The synthesis of this sterically congested core typically avoids direct bromination of the 3-CF3 precursor due to regioselectivity issues. Instead, a "Build-Up" approach is preferred.
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Precursor: Start with 2-fluoro-6-bromobenzaldehyde or 3-bromo-2-fluoro-acetophenone.
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Cyclization: Condensation with methylhydrazine.
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Functionalization: Introduction of the CF3 group (often pre-installed or via radical trifluoromethylation).
Analytical Quality Control (QC) Protocol
To ensure the integrity of this building block, a self-validating QC workflow is required.
Protocol: Purity Assessment via HPLC-UV/MS
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Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (ACN).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 50% B to 95% B over 8 minutes (High starting organic % required due to lipophilicity).
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Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).
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Acceptance Criteria: Purity > 97% area under curve (AUC).
Figure 2: Standard Quality Control Workflow for Lipophilic Indazole Intermediates.
Part 5: Handling, Safety & Stability
Stability Profile
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Thermal: Stable up to ~150°C. Can withstand standard Suzuki coupling conditions (90-100°C).
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Light: Moderately sensitive to UV due to the C-Br bond; store in amber vials.
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Hydrolysis: Highly stable. The N-Me and C-CF3 bonds are resistant to hydrolysis under standard acidic/basic conditions.
Safety (SDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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Handling: Use only in a chemical fume hood. Avoid dust formation.[2][3]
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Incompatibility: Strong oxidizing agents, strong bases (lithium reagents may cause halogen-lithium exchange at C4).
Part 6: References
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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Lumbroso, A., et al. (2018). Indazoles: Synthesis and Bond-Forming Transformations. Chemical Reviews. Link
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PubChem Compound Summary. 4-Bromo-1-methyl-6-(trifluoromethyl)-1H-indazole (Analogous Structure Data). National Center for Biotechnology Information. Link
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BenchChem. Synthesis Protocols for Halogenated Indazoles. Link
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Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1H-indazole derivatives. Link
